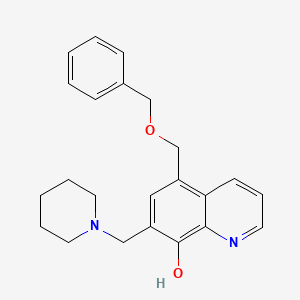
5-(Phenylmethoxymethyl)-7-(1-piperidinylmethyl)-8-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(phenylmethoxymethyl)-7-(1-piperidinylmethyl)-8-quinolinol is a hydroxyquinoline.
Applications De Recherche Scientifique
Electronic and Electroluminescent Properties
Organoboron complexes featuring substituted 8-quinolinolates, closely related to 5-(Phenylmethoxymethyl)-7-(1-piperidinylmethyl)-8-quinolinol, have been synthesized and characterized for their luminescent properties. These complexes demonstrate potential in electronic and electroluminescent applications due to their unique structural and electronic characteristics (Kappaun et al., 2006).
Anti-Corrosion Performance
Studies on 8-hydroxyquinoline derivatives, similar to the chemical , have shown significant anti-corrosion properties for mild steel in acidic mediums. These derivatives act as cathodic inhibitors and have been evaluated using various techniques such as weight loss and electrochemical techniques (Douche et al., 2020).
Antimicrobial Activity
Compounds like 5-(4-Methyl piperazinyl methylene)-8-hydroxy quinoline, structurally related to the chemical in focus, have been synthesized and characterized for their antimicrobial activities. Such studies provide insights into the potential use of these compounds in medical and pharmaceutical applications (Patel & Vohra, 2006).
Fluorescent Properties and Cytotoxicity
Studies on Schiff bases derived from quinolinone, which are structurally similar, have revealed interesting fluorescent properties. These compounds have been evaluated for their in vitro cytotoxicity against certain cancer cell lines, suggesting potential applications in bio-imaging and cancer research (Trávníček et al., 2014).
Electrochemical Activity
Related compounds, such as self-dispersed polyaniline derivatives of 8-quinolinol, have been studied for their electrochemical activity in neutral media. These materials show potential for applications in biosensors due to their redox reversibility and stability in various pH ranges (Li et al., 2010).
Propriétés
Nom du produit |
5-(Phenylmethoxymethyl)-7-(1-piperidinylmethyl)-8-quinolinol |
|---|---|
Formule moléculaire |
C23H26N2O2 |
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
5-(phenylmethoxymethyl)-7-(piperidin-1-ylmethyl)quinolin-8-ol |
InChI |
InChI=1S/C23H26N2O2/c26-23-19(15-25-12-5-2-6-13-25)14-20(21-10-7-11-24-22(21)23)17-27-16-18-8-3-1-4-9-18/h1,3-4,7-11,14,26H,2,5-6,12-13,15-17H2 |
Clé InChI |
CAHUZYYLADXTHI-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)COCC4=CC=CC=C4 |
SMILES canonique |
C1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)COCC4=CC=CC=C4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



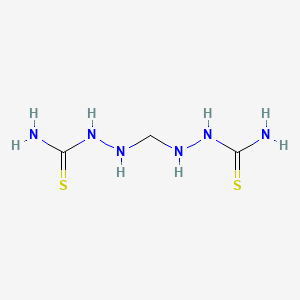
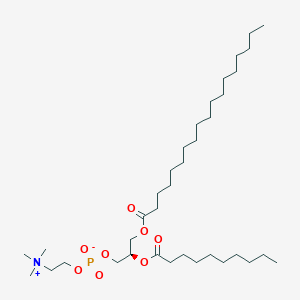


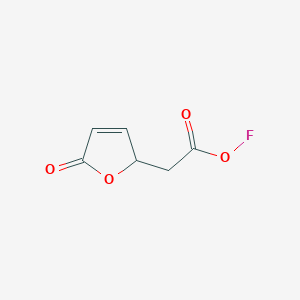
![3-[(1S,3S,5S,6R,8R,10S,12S,14S,15S,18R,19R,23R)-5,6,22-Trihydroxy-8,14,18-trimethyl-4,9,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one](/img/structure/B1227927.png)
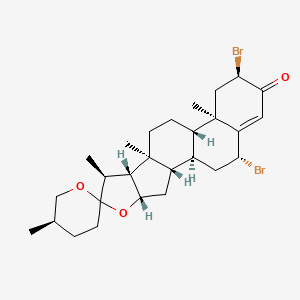
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methyl-4-nitro-3-pyrazolecarboxamide](/img/structure/B1227931.png)
![3-[5-[Bis(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-2-furanyl]benzoic acid methyl ester](/img/structure/B1227932.png)

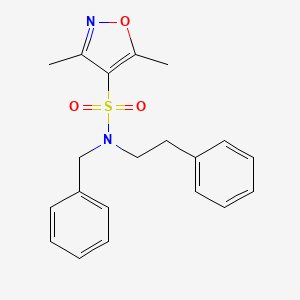
![5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-triazolecarboxamide](/img/structure/B1227938.png)
![N-[4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)-oxomethyl]phenyl]-2-oxolanecarboxamide](/img/structure/B1227939.png)
![2-amino-7,7-dimethyl-5-oxo-4-[1-phenyl-3-(4-propan-2-ylphenyl)-4-pyrazolyl]-6,8-dihydro-4H-1-benzopyran-3-carbonitrile](/img/structure/B1227943.png)